

1-Formylpyrrolidine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1-Formylpyrrolidine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formylpyrrolidine, a cyclic amide, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique combination of properties, including its role as a formylating agent, a polar aprotic solvent, and a precursor to various heterocyclic scaffolds, makes it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of **1-formylpyrrolidine**, with a focus on its utility in the construction of complex molecules, including pharmaceutically relevant compounds. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

1-Formylpyrrolidine is a clear, slightly yellow liquid with a high boiling point and good solubility in a range of organic solvents. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **1-Formylpyrrolidine**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO	[1]
Molecular Weight	99.13 g/mol	[1]
CAS Number	3760-54-1	[1]
Appearance	Clear to slightly yellow liquid	[2]
Boiling Point	92-94 °C at 15 mmHg	[1]
Density	1.04 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.479	[1]

The spectroscopic data for **1-formylpyrrolidine** are essential for its characterization and are summarized in Table 2.

Table 2: Spectroscopic Data of **1-Formylpyrrolidine**

Spectroscopic Technique	Key Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.25 (s, 1H, CHO), 3.48 (t, J=6.8 Hz, 2H, NCH ₂), 3.39 (t, J=6.8 Hz, 2H, NCH ₂), 1.95-1.85 (m, 4H, CH ₂ CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 162.8 (C=O), 47.3 (NCH ₂), 45.8 (NCH ₂), 26.2 (CH ₂), 23.9 (CH ₂)
IR (neat)	ν (cm ⁻¹): 2970, 2875, 1670 (C=O), 1430, 1280

Synthesis of 1-Formylpyrrolidine

1-Formylpyrrolidine is commercially available; however, it can also be readily synthesized in the laboratory. A common and efficient method involves the formylation of pyrrolidine using formic acid or a derivative thereof.

Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid

Materials:

- Pyrrolidine
- Formic acid
- Toluene
- Dean-Stark apparatus
- Standard distillation glassware

Procedure:

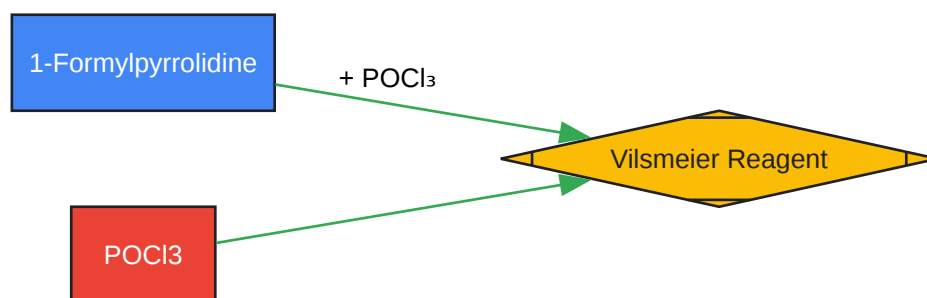
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrrolidine (1.0 eq) and formic acid (1.1 eq).
- Add toluene as an azeotropic solvent.
- Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
- After completion, cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure.
- Purify the crude **1-formylpyrrolidine** by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Organic Synthesis

1-Formylpyrrolidine serves as a versatile reagent and building block in a wide array of organic transformations.

Formylation Reactions: The Vilsmeier-Haack Reagent

One of the most significant applications of **1-formylpyrrolidine** is in the Vilsmeier-Haack reaction, where it serves as a source of the electrophilic Vilsmeier reagent upon reaction with an activating agent such as phosphorus oxychloride (POCl_3) or oxalyl chloride.[3] This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. [4]



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Fig. 1: Formation of the Vilsmeier Reagent.

The Vilsmeier reagent generated from **1-formylpyrrolidine** can then be used to formylate a variety of substrates, including indoles, pyrroles, and activated benzene derivatives.

Materials:

- **1-Formylpyrrolidine**
- Phosphorus oxychloride (POCl_3)
- Indole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve **1-formylpyrrolidine** (1.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
- In a separate flask, dissolve indole (1.0 eq) in anhydrous DCM.
- Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford indole-3-carboxaldehyde.

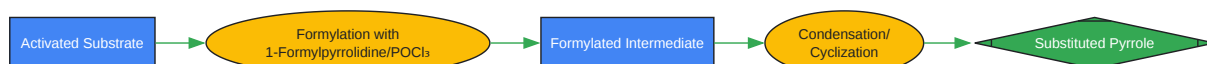
Table 3: Vilsmeier-Haack Formylation of Various Substrates with **1-Formylpyrrolidine**/POCl₃

Substrate	Product	Yield (%)	Reference(s)
Indole	Indole-3-carboxaldehyde	77	[5]
Pyrrole	Pyrrole-2-carboxaldehyde	~70-80	General Knowledge
N,N-Dimethylaniline	4-(Dimethylamino)benzaldehyde	~80-90	General Knowledge

Synthesis of Heterocyclic Compounds

1-Formylpyrrolidine is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly substituted pyrroles and pyrrolo[1,2-a]pyrazines.

While not a direct one-step reaction, the formyl group introduced by **1-formylpyrrolidine** can be a key handle for subsequent cyclization reactions to form substituted pyrroles. For instance, a formylated intermediate can undergo condensation with a suitable partner to construct the pyrrole ring.



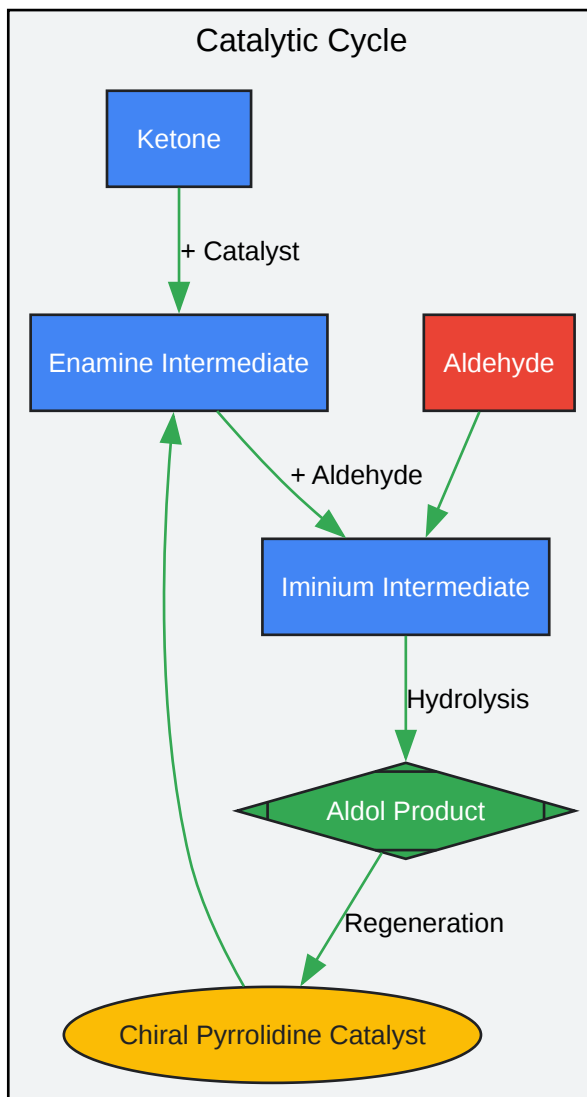
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Fig. 2: General workflow for substituted pyrrole synthesis.

Pyrrolo[1,2-a]pyrazines are an important class of bicyclic heterocycles with diverse biological activities. **1-Formylpyrrolidine** can be a key starting material in their synthesis. For example, 2-formyl-N-propargylpyrroles, which can be synthesized from 2-formylpyrrole (obtainable via Vilsmeier-Haack reaction on pyrrole), undergo cascade reactions to form pyrrolo[1,2-a]pyrazines.[6]

As a Catalyst in Organic Synthesis

The pyrrolidine moiety within **1-formylpyrrolidine** allows its derivatives to be employed as organocatalysts, particularly in asymmetric reactions. While **1-formylpyrrolidine** itself is not a chiral catalyst, it serves as a foundational structure for the synthesis of chiral pyrrolidine-based catalysts. These catalysts are particularly effective in enamine and iminium ion catalysis, facilitating reactions such as asymmetric aldol condensations.[5]



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Fig. 3: General mechanism of asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative.

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The pyrrolidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals.[7] **1-Formylpyrrolidine** serves as a key precursor for the introduction of this important scaffold. While direct experimental protocols are often proprietary or embedded in complex multi-step syntheses, the literature indicates its use in the development of anxiolytic drugs and other central nervous system agents. The formylation of appropriate precursors followed by reduction of the formyl group or further chemical manipulation allows for the construction of more complex pyrrolidine-containing drug candidates.

Conclusion

1-Formylpyrrolidine is a readily accessible and highly versatile reagent in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor to a variety of heterocyclic compounds, and its application as a foundational scaffold for organocatalysts underscore its importance to the synthetic chemist. The experimental protocols and data provided in this guide aim to facilitate the broader application of **1-formylpyrrolidine** in both academic and industrial research settings, particularly in the fields of methodology development and drug discovery. The continued exploration of the reactivity of this simple yet powerful molecule is expected to unveil new and efficient synthetic transformations.

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